Cas no 926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate)

Methyl 1-oxoisoindoline-5-carboxylate structure
926307-72-4 structure
Nombre del producto:Methyl 1-oxoisoindoline-5-carboxylate
Número CAS:926307-72-4
MF:C10H9NO3
Megavatios:191.183362722397
MDL:MFCD13177815
CID:1040486
PubChem ID:69114316

Methyl 1-oxoisoindoline-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 1-oxoisoindoline-5-carboxylate
    • 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
    • Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
    • methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate
    • Methyl 2,3-dihydro-1-oxo-1H-isoindole-5-carboxylate (ACI)
    • SS-6035
    • Z1255425116
    • EN300-3486189
    • F30679
    • 1H-ISOINDOLE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-1-OXO-, METHYL ESTER
    • CS-0112751
    • BCP32396
    • SY237458
    • DTXSID40739842
    • AKOS016006331
    • AB66633
    • SCHEMBL4611577
    • Methyl1-oxoisoindoline-5-carboxylate
    • 926307-72-4
    • UPFFKPZXJRBTDT-UHFFFAOYSA-N
    • MFCD13177815
    • MDL: MFCD13177815
    • Renchi: 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)
    • Clave inchi: UPFFKPZXJRBTDT-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C2C(C(NC2)=O)=CC=1)OC

Atributos calculados

  • Calidad precisa: 191.058243149g/mol
  • Masa isotópica única: 191.058243149g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 264
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 55.4Ų

Methyl 1-oxoisoindoline-5-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-3486189-0.1g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
0.1g
$65.0 2025-03-18
Enamine
EN300-3486189-0.25g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
0.25g
$92.0 2025-03-18
Enamine
EN300-3486189-5.0g
methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95.0%
5.0g
$760.0 2025-03-18
Chemenu
CM147249-250mg
Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95%
250mg
$*** 2023-05-29
Fluorochem
230335-1g
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 95%
1g
£581.00 2022-02-28
Chemenu
CM147249-5g
Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
926307-72-4 95%
5g
$1197 2021-08-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12391-10g
methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 95%
10g
$1900 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC661-50mg
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 96%
50mg
296.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC661-200mg
Methyl 1-oxoisoindoline-5-carboxylate
926307-72-4 96%
200mg
738.0CNY 2021-07-15
eNovation Chemicals LLC
D968977-1g
1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
926307-72-4 95%
1g
$340 2024-07-28

Methyl 1-oxoisoindoline-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 60 °C
1.2 Reagents: Diisopropylethylamine ;  3.5 h, 60 °C
Referencia
Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Water Solvents: Methanol ;  6 h, 45 psi, rt
Referencia
Preparation of benzodiazepine derivatives as novel clostridium difficile toxin inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Carbon monoxide Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ;  overnight, 3 MPa, 140 °C
Referencia
Preparation of bioreversible promoieties for nitrogen-containing and hydroxyl-containing drugs, prodrugs and conjugates
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  overnight, 70 °C
Referencia
N-Diarylmethyl carboxamides as TRPM8 antagonists and their preparation and use in treatment of TRPM8-mediated disorders
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Degradable hydrogel under physiological conditions
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  19 h, 45 psi
Referencia
Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus
, World Intellectual Property Organization, , ,

Methyl 1-oxoisoindoline-5-carboxylate Raw materials

Methyl 1-oxoisoindoline-5-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:926307-72-4)Methyl 1-oxoisoindoline-5-carboxylate
A860014
Pureza:99%
Cantidad:5g
Precio ($):661.0